molecular formula C15H16F3O3RhS- B066390 Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate CAS No. 178397-71-2

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate

Cat. No.: B066390
CAS No.: 178397-71-2
M. Wt: 436.3 g/mol
InChI Key: ISHRHMIKUQBKHC-UHFFFAOYSA-M
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Description

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is a coordination compound featuring rhodium as the central metal atom. It is known for its unique structure where two norbornadiene ligands are coordinated to a rhodium(I) center, with trifluoromethanesulfonate acting as the counterion. This compound is of significant interest in organometallic chemistry due to its catalytic properties and its role in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium(I) chloride with norbornadiene in the presence of a silver trifluoromethanesulfonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme is as follows:

RhCl33H2O+2norbornadiene+AgOTf[Rh(norbornadiene)2]OTf+AgCl+3H2O\text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{norbornadiene} + \text{AgOTf} \rightarrow \text{[Rh(norbornadiene)}_2\text{]OTf} + \text{AgCl} + 3\text{H}_2\text{O} RhCl3​⋅3H2​O+2norbornadiene+AgOTf→[Rh(norbornadiene)2​]OTf+AgCl+3H2​O

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.

    Reductive Elimination: This is the reverse of oxidative addition, where the rhodium center is reduced, and a molecule is eliminated.

    Substitution Reactions: Ligands on the rhodium center can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions

    Oxidative Addition: Common reagents include halogens (e.g., iodine) and organic halides. The reaction typically requires mild heating.

    Reductive Elimination: This can be induced by heating or by the addition of reducing agents.

    Substitution Reactions: Ligand exchange can be facilitated by the addition of other ligands such as phosphines or carbonyls under ambient conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidative addition with iodine would yield a rhodium(III) iodide complex, while substitution with triphenylphosphine would produce a rhodium-phosphine complex.

Scientific Research Applications

Chemistry

In chemistry, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s derivatives and related rhodium complexes are being explored for their potential in medicinal chemistry, particularly in the development of anticancer agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, which is crucial for large-scale production processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Compared to these similar compounds, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate offers unique advantages in terms of stability and reactivity. The norbornadiene ligands provide a rigid framework that enhances the compound’s stability, while the trifluoromethanesulfonate counterion improves its solubility in organic solvents. These properties make it particularly effective in catalytic applications where both stability and reactivity are crucial.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHRHMIKUQBKHC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3O3RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579046
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178397-71-2
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate
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